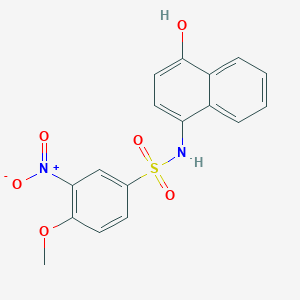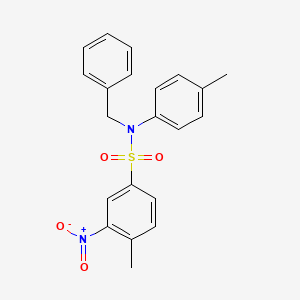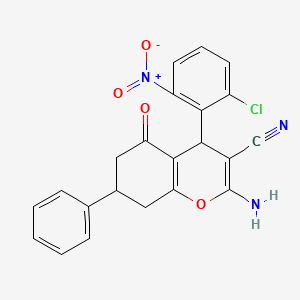
N-(4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide
Overview
Description
N-(4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of a naphthalene ring, a methoxy group, a nitro group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the naphthalene derivative The hydroxylation of naphthalene can be achieved through various methods, including the use of strong oxidizing agentsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can help in maintaining consistent quality and reducing production costs. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products Formed
Scientific Research Applications
N-(4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific proteins involved in cell proliferation.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which N-(4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide exerts its effects involves the inhibition of specific enzymes or proteins. For instance, it has been shown to inhibit the Mcl-1 protein, which plays a role in cell apoptosis. By binding to the active site of the protein, it prevents the protein from interacting with its natural substrates, thereby inducing cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene derivatives and sulfonamides, such as:
- N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide
- 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides
Uniqueness
What sets N-(4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide apart is its combination of functional groups, which confer unique reactivity and biological activity. The presence of both the methoxy and nitro groups enhances its potential as a versatile intermediate in organic synthesis and as a potent inhibitor in biological systems .
Properties
IUPAC Name |
N-(4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6S/c1-25-17-9-6-11(10-15(17)19(21)22)26(23,24)18-14-7-8-16(20)13-5-3-2-4-12(13)14/h2-10,18,20H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZYMSGLZYZTTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide](/img/structure/B4083458.png)

![2-METHYL-4-(3-NITRO-4-{[(PYRIDIN-3-YL)METHYL]AMINO}PHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B4083465.png)

![6-Amino-3-(2,5-dimethoxyphenyl)-4-(4-propan-2-yloxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4083483.png)
![4-[(2-phenoxyacetyl)amino]-N-(4-phenylbutan-2-yl)benzamide](/img/structure/B4083488.png)

![N-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-N-[2-(4-PYRIDYL)ETHYL]AMINE](/img/structure/B4083496.png)
![N'-[4-(benzyloxy)phenyl]-N,N-diethylethanediamide](/img/structure/B4083508.png)
![N,N'-(methylenedi-4,1-phenylene)bis(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide)](/img/structure/B4083514.png)
![N-[4-(6-amino-5-cyano-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl]acetamide](/img/structure/B4083538.png)
![METHYL 2-({1-[3-METHYL-1-(4-NITROPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)BENZOATE](/img/structure/B4083541.png)
![1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine hydrochloride](/img/structure/B4083548.png)
